molecular formula C20H29Cl2F3N4O3 B8442825 4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride

4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride

Cat. No.: B8442825
M. Wt: 501.4 g/mol
InChI Key: DITRRGBVCXMMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride is a useful research compound. Its molecular formula is C20H29Cl2F3N4O3 and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H29Cl2F3N4O3

Molecular Weight

501.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)-(2,2,2-trifluoroacetyl)amino]benzoic acid;dihydrochloride

InChI

InChI=1S/C20H27F3N4O3.2ClH/c1-24-7-5-14(6-8-24)27(19(30)20(21,22)23)17-13-15(3-4-16(17)18(28)29)26-11-9-25(2)10-12-26;;/h3-4,13-14H,5-12H2,1-2H3,(H,28,29);2*1H

InChI Key

DITRRGBVCXMMNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)O)C(=O)C(F)(F)F.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoate (1.18 g, 2.435 mmol) was dissolved in dry dichloromethane (3 mL) under nitrogen atmosphere. A 4 M solution of HCl in dioxane (9.1 mL, 36.4 mmol, 15 eq) was then added dropwise and the mixture was stirred for 1.5 hours. A sticky solid was formed. 5 more equivalents of HCl were added and the mixture was stirred for 2 more hours. The solid was filtered, washed with DCM (10 mL) and diethyl ether (10 mL) and dried under vacuum at 60° C. for 2 hours. 1.06 g of title compound were obtained as a beige powder (87% yield).
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